Home > Products > Screening Compounds P106288 > ethyl 5-(3-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
ethyl 5-(3-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate - 851948-30-6

ethyl 5-(3-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Catalog Number: EVT-3087127
CAS Number: 851948-30-6
Molecular Formula: C23H18BrN3O4S
Molecular Weight: 512.38
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several methods have been explored for the synthesis of thieno[3,4-d]pyridazine derivatives. One common approach involves the condensation of substituted thiophene-3,4-dicarboxylic acid derivatives with hydrazine or hydrazine derivatives [, , ]. This reaction typically proceeds through a cyclocondensation reaction, leading to the formation of the desired thieno[3,4-d]pyridazine ring system.

For example, Ethyl 5-amino-3,4-dihydro-4-oxo-3-aryl-thieno[3,4-d]pyridazine-1-carboxylate derivatives have been synthesized through the reaction of 3-aryl-4-cyano-2-thiophenecarboxylic acid with ethyl chloroacetate, followed by cyclization with hydrazine hydrate [].

Chemical Reactions Analysis
  • Acylation: Acylation of the amino group with acyl chlorides or anhydrides can introduce amide functionalities, as seen in the potential synthesis of Ethyl 5-[(3-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate [].
Mechanism of Action

The mechanism of action of thieno[3,4-d]pyridazine derivatives varies depending on the specific compound and its biological target. Research suggests that some derivatives can act as adenosine A1 receptor allosteric modulators and antagonists []. This modulation of receptor activity can affect downstream signaling pathways, leading to various physiological effects.

Applications
  • Adenosine Receptor Modulation: These compounds have been explored as potential therapeutic agents for conditions related to adenosine receptor dysfunction, such as Parkinson's disease and Alzheimer's disease [].

Ethyl 5-amino-3-(4-tert-butylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Compound Description: This compound, identified as 8 in the study by [], served as a lead compound in the development of novel allosteric modulators and antagonists of the adenosine A1 receptor (A1AR). It exhibited allosteric modulation of the A1AR by stabilizing agonist-receptor-G protein ternary complexes in dissociation kinetic assays. Further derivatization of this compound led to the identification of more potent A1AR antagonists.

Ethyl 5-amino-3,4-dihydro-4-oxo-3-aryl-thieno[3,4-d]pyridazine-1-carboxylate

Compound Description: This compound series, represented as 1a,b in the study by [], was investigated for its reactivity towards π-acceptors. These compounds demonstrated high reactivity with activated double bond systems, leading to the formation of various cycloaddition products.

Compound with Formula I

Compound Description: This compound, described by Formula I in [], represents a series of derivatives of 1,2-bis-sulfonamide investigated as modulators of chemokine receptors. The formula allows for a wide range of substituents at various positions.

Properties

CAS Number

851948-30-6

Product Name

ethyl 5-(3-bromobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

IUPAC Name

ethyl 5-[(3-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Molecular Formula

C23H18BrN3O4S

Molecular Weight

512.38

InChI

InChI=1S/C23H18BrN3O4S/c1-3-31-23(30)19-17-12-32-21(25-20(28)14-5-4-6-15(24)11-14)18(17)22(29)27(26-19)16-9-7-13(2)8-10-16/h4-12H,3H2,1-2H3,(H,25,28)

InChI Key

GLIDNHGZLDFYCN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=CC=C3)Br)C4=CC=C(C=C4)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.